5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole
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Overview
Description
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole is a chemical compound with the molecular formula C14H18N2O3. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . This compound features a benzo[d]isoxazole core substituted with dimethoxy groups at positions 5 and 6, and a pyrrolidin-1-ylmethyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The dimethoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The pyrrolidin-1-ylmethyl group is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the pyrrolidin-1-ylmethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5,6-Dimethoxy-3-(morpholin-4-ylmethyl)benzo[d]isoxazole
- 5,6-Dimethoxy-3-(piperidin-1-ylmethyl)benzo[d]isoxazole
- 5,6-Dimethoxy-3-(azepan-1-ylmethyl)benzo[d]isoxazole
Uniqueness
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyrrolidin-1-ylmethyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
5,6-dimethoxy-3-(pyrrolidin-1-ylmethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H18N2O3/c1-17-13-7-10-11(9-16-5-3-4-6-16)15-19-12(10)8-14(13)18-2/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
NTQSJHXVIQJNSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NO2)CN3CCCC3)OC |
Origin of Product |
United States |
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